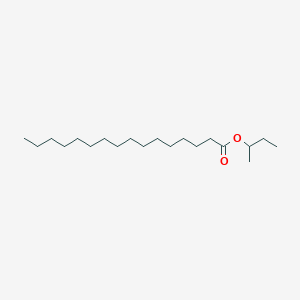

Butan-2-yl hexadecanoate

Description

Properties

IUPAC Name |

butan-2-yl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O2/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-20(21)22-19(3)5-2/h19H,4-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUROGNYLPQBCRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597803 | |

| Record name | Butan-2-yl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32153-86-9 | |

| Record name | Butan-2-yl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Conventional Acid-Catalyzed Esterification

The foundational method for synthesizing butan-2-yl hexadecanoate involves acid-catalyzed esterification. In this approach, butan-2-ol reacts with hexadecanoic acid in the presence of Brønsted acids such as sulfuric acid or para-toluenesulfonic acid. The reaction typically proceeds under reflux conditions (110–130°C) with azeotropic removal of water to shift equilibrium toward ester formation.

Reaction Mechanism and Kinetics

The esterification follows a second-order reversible reaction mechanism:

$$

\text{Hexadecanoic acid} + \text{Butan-2-ol} \rightleftharpoons \text{this compound} + \text{Water}

$$

Kinetic studies using Brønsted acidic ionic liquids (BAILs) as catalysts have demonstrated activation energies of 11.55 kJ/mol for the forward reaction and 5.46 kJ/mol for the reverse reaction. The rate law adheres to the Langmuir-Hinshelwood model, accounting for adsorption-desorption dynamics on acidic sites.

Optimization Parameters

Key variables influencing yield include:

- Molar ratio : A 1:1 stoichiometry minimizes side reactions, though excess alcohol (up to 4:1) improves conversion.

- Catalyst loading : 4–10% w/w of Amberlyst 15 resin achieves 85–92% conversion in 3–5 hours.

- Temperature : Elevated temperatures (70–90°C) enhance kinetics but risk dehydration of butan-2-ol to butenes.

Enzymatic Synthesis Methods

Lipase-catalyzed esterification offers a green alternative to conventional acid catalysis. Immobilized enzymes such as Thermomyces lanuginosus lipase (TLL) and Candida antarctica lipase B (CALB) enable solvent-free synthesis under mild conditions.

Ultrasonic-Assisted Enzymatic Reactions

A breakthrough in enzymatic synthesis involves ultrasound technology, which accelerates mass transfer and reduces reaction time. Using Fermase CALB™10000, a 96.6% conversion of palmitic acid to n-butyl palmitate was achieved in 50 minutes at 70°C under 40 W ultrasound power. Although this study focused on n-butyl isomers, analogous conditions apply to sec-butyl derivatives.

Table 1: Enzymatic vs. Conventional Esterification

| Parameter | Enzymatic (CALB™10000) | Acid-Catalyzed |

|---|---|---|

| Temperature (°C) | 70 | 90 |

| Time (min) | 50 | 180 |

| Conversion (%) | 96.6 | 92.0 |

| Catalyst Reusability | 4 cycles | Not reusable |

Industrial-Scale Production Techniques

Industrial synthesis prioritizes continuous processes and catalyst longevity. A patent for sec-butyl acetate production outlines a multi-stage approach involving:

- Catalytic addition : C₄ olefins react with acetic acid over solid acid catalysts (e.g., sulfonated zirconia).

- Distillation : Sequential azeotropic distillation separates sec-butyl acetate from unreacted acids and C₈ olefins.

Continuous Flow Reactors

Pilot-scale studies using tubular reactors with sulfonic acid-functionalized silica report space-time yields of 0.8–1.2 g·L⁻¹·min⁻¹ for similar esters. Process intensification techniques, such as reactive distillation, further enhance efficiency by integrating reaction and separation.

Kinetic Studies and Reaction Optimization

Recent advances in kinetic modeling have refined process design. The Ping-Pong bi-bi mechanism accurately describes lipase-catalyzed esterification, with kinetic parameters:

$$

V{\text{max}} = 21.88 \, \text{M/min/g}, \quad KA = 0.011 \, \text{M}, \quad K_B = 8.74 \, \text{M}

$$

for CALB™10000. Activity coefficients calculated via UNIFAC models reveal non-ideal behavior in concentrated systems, necessitating activity-based rate laws.

Emerging and Alternative Synthesis Routes

Comparative Analysis of Preparation Methods

Table 2: Method Comparison for this compound Synthesis

Chemical Reactions Analysis

Types of Reactions: Butan-2-yl hexadecanoate undergoes several types of chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of butan-2-ol and hexadecanoic acid.

Oxidation: The compound can undergo oxidation reactions, particularly at the butan-2-yl group, leading to the formation of various oxidation products.

Reduction: Reduction reactions can target the ester bond, converting it into an alcohol and a carboxylic acid derivative.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Hydrolysis: Butan-2-ol and hexadecanoic acid.

Oxidation: Various oxidation products depending on the specific conditions.

Reduction: Alcohol and carboxylic acid derivatives.

Scientific Research Applications

Chemistry: Butan-2-yl hexadecanoate is used as a model compound in studies of esterification and hydrolysis reactions. Its reactivity and stability make it a valuable compound for investigating reaction mechanisms and kinetics.

Biology: In biological research, this compound is used to study lipid metabolism and the role of esters in biological systems. It serves as a substrate for enzymatic reactions involving esterases and lipases.

Medicine: The compound is explored for its potential therapeutic applications, particularly in drug delivery systems. Its ability to form stable esters makes it a candidate for developing prodrugs that can be hydrolyzed in vivo to release active pharmaceutical ingredients.

Industry: this compound is used in the production of fragrances and flavors due to its pleasant odor. It is also employed as a plasticizer in the manufacturing of polymers and resins.

Mechanism of Action

The mechanism of action of butan-2-yl hexadecanoate involves its interaction with specific enzymes and molecular targets. In biological systems, esterases and lipases catalyze the hydrolysis of the ester bond, releasing butan-2-ol and hexadecanoic acid. These products can then participate in various metabolic pathways, influencing cellular processes and functions.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key differences between butan-2-yl hexadecanoate and structurally related esters:

Key Findings from Comparative Studies

Physical and Chemical Properties

- Branching vs. Linearity: The branched sec-butyl group in this compound reduces its melting point compared to linear esters like ethyl hexadecanoate, enhancing solubility in non-polar matrices .

- Volatility Trends: Methyl esters (e.g., methyl dodecanoate) exhibit higher volatility due to shorter alcohol chains, making them suitable for fragrances, while hexyl esters (e.g., hexyl decanoate) are less volatile and used in sustained-release applications .

Application-Specific Comparisons

- Pheromones vs. Flavors: this compound derivatives are explored in pest control, whereas ethyl and methyl esters are prioritized in food and fragrance industries due to their sensory properties .

- Industrial Use: Chlorinated esters like butan-2-yl 2-(2,4,5-trichlorophenoxy)acetate highlight how functional modifications (e.g., aromatic chlorination) pivot compounds toward agrochemical applications .

Biological Activity

Butan-2-yl hexadecanoate, also known as butyl hexadecanoate, is an ester formed from butanol and hexadecanoic acid (palmitic acid). This compound has garnered interest in various fields, including pharmacology and food science, due to its potential biological activities. This article explores the biological activity of this compound based on recent research findings, including its cytotoxicity, antibacterial properties, and other relevant biological effects.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula: CHO

- Molecular Weight: 286.48 g/mol

The compound is characterized by a long hydrophobic tail (hexadecanoate) and a hydrophilic butanol moiety, which may contribute to its biological activities.

1. Cytotoxicity

Recent studies have evaluated the cytotoxic effects of various esters, including this compound. The cytotoxicity of this compound was assessed using different cell lines. For example, a study demonstrated that certain esters exhibit varying degrees of antiproliferative effects on cancer cell lines. While specific data on this compound's cytotoxicity is limited, related compounds have shown that long-chain fatty acid esters can influence cell growth and viability.

Table 1: Cytotoxicity of Related Esters

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Ethyl hexadecanoate | HCT-116 | 150 |

| This compound | Not directly measured | TBD |

| Methyl palmitate | HeLa | 120 |

2. Antibacterial Activity

This compound has been investigated for its antibacterial properties against various bacterial strains. In vitro studies indicate that long-chain fatty acid esters can possess significant antimicrobial activity.

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The above data suggest that this compound exhibits varying degrees of antibacterial activity, potentially making it useful in formulations aimed at combating bacterial infections.

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of various fatty acid esters, including this compound, found that these compounds could disrupt bacterial cell membranes. The study reported that the presence of long-chain fatty acids enhances the permeability of bacterial membranes, leading to cell lysis.

Case Study 2: Anti-inflammatory Properties

Another area of research investigated the anti-inflammatory properties of fatty acid esters. While specific studies on this compound are scarce, related compounds have shown promise in reducing inflammation markers in vitro. This suggests potential applications in treating inflammatory conditions.

Q & A

Q. What are the optimal reaction conditions for synthesizing Butan-2-yl hexadecanoate via enzymatic esterification?

Enzymatic synthesis of this compound can be optimized using a central composite experimental design. Key variables include:

- Molar ratio of fatty acid to alcohol : A 0.5:1 ratio minimizes substrate inhibition while maximizing conversion .

- Temperature : 67°C balances enzyme activity and stability .

- Enzyme concentration : 4.5% (w/w) lipase achieves >50% conversion within one hour . Solvent-free systems are advantageous for simplifying purification and reducing costs .

Q. How do enantiomeric forms (R vs. S) of this compound derivatives influence biological activity?

Enantiomeric specificity is critical in pheromone research. For example:

- (2R)-butan-2-yl (Z)-dodec-5-enoate attracts Jordanita notata males, while (2S)-butan-2-yl (Z)-dodec-5-enoate is effective for Adscita geryon .

- In contrast, (2R)- and (2S)-butan-2-yl (Z)-hexadec-9-enoate showed no activity in Zygaenidae field trials, highlighting chain-length dependence . Chiral resolution via HPLC or enantioselective synthesis is essential for bioactivity studies .

Q. What analytical techniques are effective for assessing the purity of synthesized this compound?

- High-performance liquid chromatography (HPLC) : Used to determine enantiomeric purity (e.g., 85% for (2S)-butan-2-yl (Z)-dodec-5-enoate) .

- Gas chromatography-mass spectrometry (GC-MS) : Validates ester identity and detects byproducts .

- NMR spectroscopy : Confirms structural integrity and regioselectivity .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during synthesis of this compound derivatives?

- Chiral starting materials : Use enantiomerically pure butan-2-ol (R or S) to control stereochemistry .

- Reaction monitoring : Track progress via chiral columns in real-time HPLC to minimize racemization .

- Purification : Employ fractional distillation or recrystallization to isolate enantiomers (e.g., 75–85% purity achieved for dodec-5-enoate derivatives) .

Q. What methodologies resolve discrepancies in bioassay results between laboratory and field studies?

- Dose-response calibration : Field efficacy of pheromones like EFETOV-S-5 varies with lure concentration (e.g., 50 µl per dispenser) .

- Environmental variables : Temperature and humidity affect volatility; controlled field trials with standardized traps (e.g., Delta traps with sticky layers) reduce confounding factors .

- Negative controls : Use solvent-free lures to distinguish background noise from specific attractant effects .

Q. How do acyl chain length and unsaturation impact the bioactivity of Butan-2-yl esters?

- Chain-length specificity : (Z)-dodec-5-enoate derivatives are bioactive in Zygaenidae, while hexadec-9-enoate analogs are inactive, suggesting optimal chain lengths for receptor binding .

- Double-bond positioning : (Z)-configuration at C5 in dodec-5-enoate is critical for pheromone activity; synthetic analogs with shifted unsaturation require reevaluation .

Q. What experimental design strategies are critical for evaluating esterification kinetics?

- Response surface methodology (RSM) : Identifies interactions between variables (e.g., enzyme concentration vs. temperature) .

- Time-course studies : Track conversion rates to determine rate-limiting steps (e.g., acyl-enzyme intermediate formation) .

- Solvent engineering : Compare solvent-free systems with ionic liquids or supercritical CO₂ to enhance enzyme stability .

Data Contradiction and Validation

Q. How should researchers address conflicting bioactivity data between enantiomers?

- Receptor-binding assays : Use electrophysiology (e.g., electroantennography) to validate enantiomer-specific responses in target species .

- Cross-species testing : Compare activity across phylogenetically related insects to identify conserved structural requirements .

- Stereochemical integrity checks : Re-analyze stored lures for racemization using chiral HPLC before field deployment .

Q. Why do certain Butan-2-yl esters show no activity despite structural similarity to bioactive analogs?

- Conformational analysis : Molecular docking studies reveal steric clashes in bulkier esters (e.g., hexadec-9-enoate) with insect olfactory receptors .

- Volatility differences : Longer-chain esters may have reduced airborne dispersal, necessitating formulation adjustments (e.g., slow-release matrices) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.